(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15077427
InChI: InChI=1S/C15H13N3O2S/c1-20-13-7-6-10(8-12(13)19)9-16-18-15-17-11-4-2-3-5-14(11)21-15/h2-9,19H,1H3,(H,17,18)/b16-9+
SMILES:
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol

(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol

CAS No.:

Cat. No.: VC15077427

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol -

Specification

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
IUPAC Name 5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol
Standard InChI InChI=1S/C15H13N3O2S/c1-20-13-7-6-10(8-12(13)19)9-16-18-15-17-11-4-2-3-5-14(11)21-15/h2-9,19H,1H3,(H,17,18)/b16-9+
Standard InChI Key XYFHFTMMDCERTL-CXUHLZMHSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)O
Canonical SMILES COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)O

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol is an organic compound with the molecular formula C₁₅H₁₃N₃O₂S and a molecular weight of 299.3 g/mol . Its IUPAC name, 5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol, reflects its benzothiazole and phenolic substructures connected via a hydrazone linkage. The compound’s isomeric SMILES notation, COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)O, confirms the (E)-configuration of the hydrazone group, a critical feature influencing its stereochemical and electronic properties .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight299.3 g/mol
IUPAC Name5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol
InChI KeyXYFHFTMMDCERTL-CXUHLZMHSA-N
Canonical SMILESCOC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)O

Spectroscopic and Computational Insights

The compound’s Standard InChI string, InChI=1S/C15H13N3O2S/c1-20-13-7-6-10(8-12(13)19)9-16-18-15-17-11-4-2-3-5-14(11)21-15/h2-9,19H,1H3,(H,17,18)/b16-9+, encodes its atomic connectivity and stereochemistry . Computational models predict a planar benzothiazole ring system conjugated with the hydrazone group, facilitating π-π stacking interactions in solid-state structures. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous hydrazone derivatives reveal characteristic absorptions for C=N (1630 cm⁻¹), N–N (998 cm⁻¹), and phenolic O–H (3450 cm⁻¹) groups .

Synthesis and Preparation

Synthetic Pathways

The synthesis of (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol typically involves condensation reactions between 2-hydroxybenzohydrazide derivatives and benzothiazole aldehydes . While detailed protocols for this specific compound are scarce, analogous hydrazone syntheses employ ultrasound-assisted methods to enhance yields and reduce reaction times. For example, 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide was synthesized in 95% yield under ultrasound irradiation versus 78% via conventional reflux . Similar optimization could apply to the target compound.

Purification and Characterization

Post-synthesis, purification via recrystallization or column chromatography ensures high purity. Analytical techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) validate structural integrity. For non-crystalline compounds, 1H/13C NMR and IR spectroscopy remain indispensable for confirming functional groups and stereochemistry .

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity Trends

Comparisons with derivatives like 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide highlight the impact of heterocyclic substituents on bioactivity. Replacing the benzothiazole ring with thiophene (as in the aforementioned compound) reduces planarity and electron-withdrawing effects, diminishing antimicrobial potency . Conversely, electron-deficient groups (e.g., nitro) on the phenyl ring enhance target binding, as observed in MIC assays .

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

CompoundMIC (μM) vs E. coliMIC (μM) vs C. albicans
Target CompoundNot reportedNot reported
5-Nitro-thiazolidinone26.331.8
2-Hydroxy-thiophene148.2189.4

Toxicity and Selectivity

While benzothiazole derivatives show promise, their cytotoxicity toward human cells remains a concern. Thiazolidinones with nitro groups exhibit higher toxicity (IC₅₀ ≈ 50 μM) compared to methoxy-substituted analogs (IC₅₀ > 200 μM) . This underscores the need for structural tuning to balance efficacy and safety.

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